Pepluanin A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C43H51NO15 |

|---|---|

Molekulargewicht |

821.9 g/mol |

IUPAC-Name |

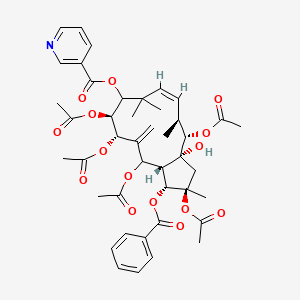

[(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C43H51NO15/c1-23-18-19-41(8,9)38(58-40(51)31-17-14-20-44-21-31)35(55-27(5)47)34(54-26(4)46)24(2)33(53-25(3)45)32-37(57-39(50)30-15-12-11-13-16-30)42(10,59-29(7)49)22-43(32,52)36(23)56-28(6)48/h11-21,23,32-38,52H,2,22H2,1,3-10H3/b19-18-/t23-,32-,33?,34-,35+,36-,37+,38?,42+,43+/m0/s1 |

InChI-Schlüssel |

SHDZRELSKRRBMR-CXWYCANHSA-N |

Isomerische SMILES |

C[C@H]1/C=C\C(C([C@@H]([C@H](C(=C)C([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |

Kanonische SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pepluanin A: A Technical Guide to its Discovery, Isolation, and P-Glycoprotein Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepluanin A, a jatrophane diterpene isolated from the petty spurge Euphorbia peplus, has emerged as a potent inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a quantitative summary of its potent P-gp inhibitory function. Furthermore, this document includes a visualization of the P-glycoprotein efflux mechanism to provide context for the therapeutic potential of this compound.

Discovery and Structure

This compound was first isolated and characterized as part of a study on jatrophane diterpenes from Euphorbia peplus by Corea and colleagues in 2004.[1] It is one of five novel jatrophane diterpenes (Pepluanins A-E) identified in this research. The molecular formula of this compound was determined to be C43H51O15N. The structure of this compound and other jatrophane diterpenes is characterized by a complex macrocyclic skeleton.

Experimental Protocols

Plant Material

Fresh, whole plants of Euphorbia peplus L. were used for the isolation of this compound.

Extraction

The detailed extraction procedure as described by Corea et al. (2004) is as follows:

-

The fresh plant material (10 kg) was macerated and extracted with acetone at room temperature.

-

The resulting extract was concentrated under reduced pressure to yield a crude residue.

Isolation and Purification

The isolation of this compound was achieved through a multi-step chromatographic process:

-

Initial Fractionation: The crude extract was partitioned between n-hexane and methanol/water (9:1). The methanolic layer was then further partitioned against chloroform.

-

Silica Gel Column Chromatography: The chloroform extract was subjected to silica gel column chromatography using a gradient elution of petroleum ether/acetone.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest were further purified by reversed-phase HPLC (C18 column) using a methanol/water gradient to yield pure this compound (10.1 mg).

Quantitative Data

This compound has demonstrated significant biological activity as a modulator of multidrug resistance through the inhibition of P-glycoprotein.

| Compound | Yield (mg from 10kg plant material) | P-glycoprotein (P-gp) Inhibition |

| This compound | 10.1 | At least 2-fold more potent than Cyclosporin A |

Quantitative data is based on the findings of Corea et al., 2004.[1]

Mechanism of Action: P-Glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells. This process is a major mechanism of multidrug resistance (MDR) in cancer. This compound acts as an inhibitor of this pump, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their efficacy.

P-Glycoprotein Efflux Pump Mechanism

The following diagram illustrates the mechanism of P-glycoprotein mediated drug efflux, which is inhibited by this compound.

Caption: P-Glycoprotein mediated drug efflux and its inhibition by this compound.

Conclusion

This compound, a jatrophane diterpene from Euphorbia peplus, represents a promising lead compound for the development of agents to overcome multidrug resistance in cancer therapy. Its potent P-glycoprotein inhibitory activity, coupled with a well-defined isolation protocol, provides a solid foundation for further preclinical and clinical investigation. The detailed methodologies and quantitative data presented in this guide are intended to facilitate future research and development efforts in this area.

References

Pepluanin A: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepluanin A is a complex diterpene belonging to the jatrophane class, isolated from the plant Euphorbia peplus L.[1][2] It has garnered significant interest within the scientific community due to its potent biological activity. Notably, this compound has demonstrated a high level of activity as a P-glycoprotein (Pgp) inhibitor, surpassing the efficacy of Cyclosporin A by at least twofold in studies on the inhibition of Pgp-mediated daunomycin transport.[1][2] This whitepaper provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on available spectroscopic data.

Chemical Structure and Properties

This compound possesses a complex molecular architecture based on the jatrophane skeleton. Its molecular formula has been established as C43H51NO15, with a corresponding molecular weight of 821.9 g/mol .[1][3] The structure is characterized by a polycyclic diterpenoid core, which is extensively functionalized with various ester groups. Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), have revealed the presence of five acetate groups, one benzoate group, and one nicotinate group attached to the core structure.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C43H51NO15 | [1] |

| Molecular Weight | 821.9 g/mol | [3] |

| CAS Number | 670257-89-3 | [4] |

| Source | Euphorbia peplus L. | [1][2] |

| Compound Class | Jatrophane Diterpene | [1][2] |

Spectroscopic Data

The definitive structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily high-resolution mass spectrometry (HRMS) and one- and two-dimensional NMR experiments. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and coupling constants as reported in the primary literature.

Note: The detailed ¹H and ¹³C NMR chemical shift data for this compound are contained within the primary research publication "Jatrophane Diterpenes as Modulators of Multidrug Resistance. Advances of Structure−Activity Relationships and Discovery of the Potent Lead this compound" by Corea et al. in the Journal of Medicinal Chemistry (2004). This data is not fully available in publicly accessible domains; therefore, the following tables are presented as a template for the expected data.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent, Frequency)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not publicly available |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent, Frequency)

| Position | δC (ppm) |

| Data not publicly available |

Stereochemistry

The relative and absolute stereochemistry of this compound was determined through detailed analysis of NMR data, including Nuclear Overhauser Effect (NOE) experiments, and likely through comparison with related known jatrophane diterpenes. The complex three-dimensional arrangement of the fused ring system and the numerous stereocenters are critical to its biological activity.

The following diagram illustrates the core jatrophane skeleton and the known substituent groups of this compound. The precise stereochemical configuration at each chiral center is a key aspect of its structure.

Caption: General structure of the this compound jatrophane core with substituent groups.

Experimental Protocols

The isolation and purification of this compound from Euphorbia peplus L. involved standard phytochemical techniques. The structural elucidation relied on a suite of modern spectroscopic methods.

Note: Detailed experimental protocols for the isolation, purification, and complete spectroscopic analysis of this compound are described in the primary research article by Corea et al. (2004). This information is not available in the public domain. The following represents a generalized workflow based on typical natural product chemistry practices.

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Isolation

A generalized procedure would involve:

-

Collection and drying of the whole plant material of Euphorbia peplus L.

-

Extraction with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

Concentration of the extract under reduced pressure to yield a crude residue.

-

Fractionation of the crude extract using column chromatography over silica gel with a gradient of solvents of increasing polarity.

-

Further purification of the fractions containing jatrophane diterpenes by repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Structure Determination

The chemical structure of the isolated this compound was determined by:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula.

-

NMR Spectroscopy:

-

¹H NMR: To identify the proton environments, their multiplicities, and coupling constants.

-

¹³C NMR: To determine the number and types of carbon atoms (methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and thus deduce the carbon skeleton and the positions of the ester functional groups.

-

NOESY/ROESY: To determine the spatial proximity of protons and thereby elucidate the relative stereochemistry of the molecule.

-

Signaling Pathways and Biological Activity

The primary reported biological activity of this compound is its function as a potent inhibitor of P-glycoprotein (Pgp), a key protein involved in multidrug resistance (MDR) in cancer cells. Pgp is an ATP-dependent efflux pump that actively transports a wide range of cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

Caption: Mechanism of P-glycoprotein inhibition by this compound in a cancer cell.

By inhibiting Pgp, this compound can restore the sensitivity of multidrug-resistant cancer cells to chemotherapeutic agents. This makes it a promising lead compound for the development of adjuvant therapies to be used in combination with conventional cancer treatments.

Conclusion

This compound is a structurally intricate jatrophane diterpene with significant potential as a modulator of multidrug resistance in cancer. Its complex stereochemistry and dense functionalization are key to its potent P-glycoprotein inhibitory activity. While the general structural features have been outlined in this guide, a complete and detailed understanding, particularly of the precise stereochemical assignments and the underlying spectroscopic data, requires reference to the primary literature. Further research into the synthesis and structure-activity relationships of this compound and its analogues may lead to the development of new and effective therapies to combat multidrug resistance.

References

The Core Mechanisms of Action of Jatrophane Diterpenes: A Technical Guide for Researchers

Introduction

Jatrophane diterpenes, a class of complex macrocyclic natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention in the fields of oncology and drug development. Their intricate molecular architecture bestows upon them a range of potent biological activities, most notably the ability to circumvent multidrug resistance (MDR) in cancer cells and to induce programmed cell death. This technical guide provides an in-depth exploration of the core mechanisms of action of jatrophane diterpenes, with a focus on their molecular targets and the signaling pathways they modulate. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.

Reversal of Multidrug Resistance through P-glycoprotein Inhibition

A primary and extensively studied mechanism of action for many jatrophane diterpenes is their ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance. P-gp, a member of the ATP-binding cassette (ABC) transporter family, functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Jatrophane diterpenes have emerged as potent P-gp inhibitors, acting as chemosensitizers that can restore the effectiveness of conventional anticancer drugs.

The mechanism of P-gp inhibition by jatrophane diterpenes is multifaceted. Evidence suggests that these compounds can act as competitive inhibitors, directly binding to the drug-binding sites on P-gp. This is supported by findings that some jatrophane diterpenes stimulate P-gp's basal ATPase activity, a characteristic of P-gp substrates and competitive inhibitors. By occupying the transporter, they prevent the efflux of co-administered chemotherapeutic drugs.

Furthermore, structure-activity relationship (SAR) studies have demonstrated that the pattern of esterification on the jatrophane skeleton is crucial for P-gp inhibitory activity, suggesting specific interactions with the transporter protein. Several jatrophane diterpenes have been identified that exhibit greater potency in reversing MDR than the well-known third-generation P-gp modulator, tariquidar.

Quantitative Data on P-glycoprotein Inhibition and MDR Reversal

The efficacy of jatrophane diterpenes in reversing MDR is quantified through various in vitro assays, with key metrics including the half-maximal effective concentration (EC50) for chemosensitization and the reversal fold (RF), which indicates the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the modulator.

| Jatrophane Diterpene | Cell Line | Chemotherapeutic Agent | EC50 / IC50 (µM) | Reversal Fold (RF) | Reference |

| Jatrophone | MCF-7/ADR | Doxorubicin | 1.8 (Cytotoxicity) | - | [1][2] |

| Euphosorophane A | MCF-7/ADR | Doxorubicin | 0.0927 (MDR Reversal) | - | [3] |

| Kanesulone C | MCF-7/ADR | Adriamycin | - | ~85 (at 5 µM) | [4] |

| Compound 6 (from J. curcas) | Not Specified | Not Specified | - | Higher than Verapamil | [5] |

| Euphodendroidin D | Not Specified | Daunomycin | - | Outperformed Cyclosporin by 2-fold | [6] |

| Epieuphoscopin B | MDR1-transfected cells | Mitoxantrone | 1.71 | - | [7] |

Induction of Programmed Cell Death: Apoptosis and Autophagy

Beyond their role as MDR modulators, certain jatrophane diterpenes, notably jatrophone, have been shown to directly induce programmed cell death in cancer cells, including those that are drug-resistant. This intrinsic cytotoxic activity is a critical aspect of their therapeutic potential. Jatrophone has been demonstrated to induce both apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death) in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[1][2]

The induction of apoptosis is characterized by key cellular events including the externalization of phosphatidylserine on the outer leaflet of the plasma membrane, cell cycle arrest, and the activation of caspases. Autophagic cell death is identified by the formation of autophagosomes and the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3). The ability of jatrophone to engage multiple programmed cell death pathways suggests a robust mechanism for eliminating cancer cells that may be resistant to apoptosis alone.

Modulation of Key Oncogenic Signaling Pathways

The anticancer effects of jatrophane diterpenes are underpinned by their ability to interfere with critical intracellular signaling pathways that regulate cell survival, proliferation, and migration. The PI3K/AKT/NF-κB pathway has been identified as a primary target for jatrophone.[1][2] This pathway is frequently hyperactivated in various cancers and plays a central role in promoting cell growth and survival, as well as in the development of drug resistance.

Jatrophone has been shown to significantly down-regulate the expression levels of key components of this pathway, including PI3K, AKT, and NF-κB, in resistant breast cancer cells.[1][2] The inhibition of this pathway contributes to the observed induction of apoptosis and the suppression of cell migration. Another study has also implicated the Wnt/β-catenin signaling pathway as a target for jatrophone in triple-negative breast cancer.[8][9]

Experimental Protocols

Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition

This assay is a widely used functional test to assess the inhibitory effect of compounds on P-gp activity. P-gp actively transports the fluorescent substrate Rhodamine 123 (Rho123) out of the cell. P-gp inhibitors block this efflux, leading to an increase in intracellular Rho123 fluorescence, which can be quantified by flow cytometry.

Materials:

-

MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

-

Rhodamine 123 (stock solution in DMSO)

-

Jatrophane diterpene of interest (stock solution in DMSO)

-

Positive control P-gp inhibitor (e.g., Verapamil, Tariquidar)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the MDR and parental cells in 24-well plates and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane diterpene or the positive control in serum-free medium for 1 hour at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of approximately 1-5 µM and incubate for another 60-90 minutes at 37°C in the dark.

-

Cell Harvest and Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rho123.

-

Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the test compound) and incubate for an additional 1-2 hours at 37°C to allow for Rho123 efflux.

-

Flow Cytometry Analysis: Harvest the cells, wash with cold PBS, and resuspend in PBS or flow cytometry buffer. Analyze the intracellular fluorescence of Rho123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Data Analysis: The increase in mean fluorescence intensity in the presence of the jatrophane diterpene compared to the untreated control is indicative of P-gp inhibition. The Fluorescence Activity Ratio (FAR) or Reversal Fold (RF) can be calculated.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

-

Cancer cells treated with the jatrophane diterpene

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of the jatrophane diterpene for a specified period (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blotting for PI3K/AKT/NF-κB Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This protocol outlines the general steps to assess the effect of jatrophane diterpenes on the expression and phosphorylation status of key proteins in the PI3K/AKT/NF-κB pathway.

Materials:

-

Cancer cells treated with the jatrophane diterpene

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with the jatrophane diterpene, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Visualizing the Mechanisms of Action

Signaling Pathway Diagram

Caption: Molecular mechanisms of jatrophane diterpenes.

Experimental Workflow for P-gp Inhibition Assay

Caption: Workflow for Rhodamine 123 efflux assay.

Logical Relationship in Apoptosis Detection

Caption: Apoptosis detection by Annexin V/PI staining.

Jatrophane diterpenes represent a promising class of natural products with significant potential for the development of novel anticancer therapies. Their multifaceted mechanism of action, encompassing the potent inhibition of P-glycoprotein, the induction of multiple forms of programmed cell death, and the modulation of key oncogenic signaling pathways, provides a strong rationale for their continued investigation. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further elucidate the therapeutic potential of these complex and fascinating molecules. Future research should focus on optimizing the structure of jatrophane diterpenes to enhance their potency and selectivity, as well as on in vivo studies to validate their efficacy and safety profiles.

References

- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The natural compound Jatrophone interferes with Wnt/β-catenin signaling and inhibits proliferation and EMT in human triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The natural compound Jatrophone interferes with Wnt/β-catenin signaling and inhibits proliferation and EMT in human triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pepluanin A: A Technical Guide to its Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a potent modulator of multidrug resistance (MDR) in cancer cells. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a focus on its P-gp inhibitory effects. Furthermore, it outlines detailed experimental protocols for a broader biological activity screening, including cytotoxicity, anti-inflammatory, and antiviral assays, to facilitate further investigation into the therapeutic potential of this natural compound. All quantitative data from cited literature is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

P-glycoprotein (P-gp) Inhibition

This compound is a highly potent inhibitor of P-glycoprotein, a membrane protein that actively transports a wide range of cytotoxic drugs out of cancer cells, thereby conferring multidrug resistance.[1] Studies have shown that this compound can significantly increase the intracellular concentration of P-gp substrates, such as the chemotherapeutic drug daunorubicin, in resistant cancer cell lines.[1]

Quantitative Data: P-gp Inhibition

The inhibitory activity of this compound on P-gp-mediated daunorubicin transport has been evaluated and compared to the well-known P-gp inhibitor, Cyclosporin A.

| Compound | Concentration | Inhibition of Daunorubicin Efflux | Cell Line | Reference |

| This compound | Not specified | Outperforms Cyclosporin A by a factor of at least 2 | Not specified | [1] |

| Cyclosporin A | Not specified | Reference compound | Not specified | [1] |

Experimental Protocol: P-gp Inhibition Assays

Two common methods to assess P-gp inhibition are the rhodamine 123 efflux assay and the daunorubicin accumulation assay.

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

Materials:

-

P-gp-overexpressing cell line (e.g., MCF7/ADR, NCI/ADR-RES) and the corresponding parental sensitive cell line (e.g., MCF7).

-

Rhodamine 123 solution (1 mg/mL in DMSO, stored at -20°C).

-

This compound and a reference inhibitor (e.g., Verapamil).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or the reference inhibitor for 1 hour.

-

Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM to all wells and incubate for 1 hour at 37°C.

-

Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Efflux: Add fresh, pre-warmed medium (with or without the test compound) and incubate for 2 hours to allow for efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in treated cells to untreated control cells.

This assay measures the increase in intracellular accumulation of the fluorescent chemotherapeutic drug daunorubicin in the presence of a P-gp inhibitor.

Materials:

-

P-gp-overexpressing and parental cell lines.

-

Daunorubicin solution (1 mg/mL in water, stored at -20°C).

-

This compound and a reference inhibitor.

-

Cell culture medium and PBS.

-

96-well plates.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells as described for the rhodamine 123 assay.

-

Compound Co-incubation: Treat the cells with various concentrations of this compound or the reference inhibitor and a fixed concentration of daunorubicin (e.g., 10 µM) for 2-4 hours.

-

Washing: Wash the cells three times with ice-cold PBS.

-

Cell Lysis (optional for plate reader): Lyse the cells with a suitable lysis buffer.

-

Fluorescence Measurement: Measure the intracellular daunorubicin fluorescence using a flow cytometer, fluorescence microscope, or by measuring the fluorescence of the cell lysate in a plate reader.

-

Data Analysis: Quantify the increase in daunorubicin accumulation in treated cells compared to untreated controls.

Signaling Pathways in P-gp Mediated Multidrug Resistance

The expression and function of P-glycoprotein are regulated by various signaling pathways. Inhibition of these pathways can lead to a downregulation of P-gp and a reversal of multidrug resistance.

Cytotoxicity Screening

While the primary reported activity of this compound is P-gp inhibition, it is crucial to assess its intrinsic cytotoxicity against various cancer cell lines to understand its potential as a standalone therapeutic agent or in combination therapies.

Quantitative Data: Cytotoxicity

Specific cytotoxicity data (e.g., IC50 values) for this compound against a panel of cancer cell lines is not extensively reported in the currently available literature. The following table is a template for recording such data upon experimental determination.

| Cell Line | Cancer Type | IC50 (µM) |

| e.g., MCF-7 | Breast Cancer | TBD |

| e.g., A549 | Lung Cancer | TBD |

| e.g., HCT116 | Colon Cancer | TBD |

| e.g., PANC-1 | Pancreatic Cancer | TBD |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines of interest.

-

This compound.

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity Screening

Natural products, including diterpenes, often exhibit anti-inflammatory properties. Screening this compound for such activity is a logical step in characterizing its biological profile.

Quantitative Data: Anti-inflammatory Activity

Quantitative data on the anti-inflammatory effects of this compound (e.g., inhibition of pro-inflammatory cytokine production) is not currently available. The table below can be used to record experimental findings.

| Cell Line | Inflammatory Stimulus | Cytokine Measured | IC50 (µM) |

| e.g., RAW 264.7 | LPS | TNF-α | TBD |

| e.g., RAW 264.7 | LPS | IL-6 | TBD |

Experimental Protocol: Inhibition of LPS-Induced Cytokine Production

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

Lipopolysaccharide (LPS).

-

This compound.

-

ELISA kits for TNF-α and IL-6.

-

24-well plates.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production and determine the IC50 values.

Antiviral Activity Screening

Given the broad range of biological activities exhibited by diterpenes, evaluating the antiviral potential of this compound is warranted.

Quantitative Data: Antiviral Activity

There is currently no published data on the antiviral activity of this compound. The following table can be used to summarize future experimental results.

| Virus | Cell Line | Assay Type | EC50 (µM) |

| e.g., Influenza A virus | MDCK | Plaque Reduction | TBD |

| e.g., HIV-1 | TZM-bl | Luciferase Reporter | TBD |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus).

-

Virus stock of known titer.

-

This compound.

-

Cell culture medium, PBS.

-

Agarose or other overlay medium.

-

Crystal violet solution.

-

6-well plates.

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of various concentrations of this compound for 1 hour.

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) with the corresponding concentrations of this compound.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Staining: Fix the cells and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Conclusion

This compound is a promising natural product with well-documented activity as a potent P-glycoprotein inhibitor, suggesting its potential utility in overcoming multidrug resistance in cancer chemotherapy. This guide provides the foundational information on its primary biological activity and offers a roadmap for broader biological screening. The detailed experimental protocols for cytotoxicity, anti-inflammatory, and antiviral assays are intended to facilitate further research into the multifaceted therapeutic potential of this compound. Future studies should focus on generating quantitative data in these areas to build a more complete profile of this intriguing jatrophane diterpene.

References

Structure-Activity Relationship of Pepluanin A Analogues: A Technical Guide to a New Class of P-Glycoprotein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Pepluanin A and its analogues, a promising class of jatrophane diterpenes with potent activity as P-glycoprotein (P-gp) inhibitors. P-glycoprotein is a key transporter protein implicated in multidrug resistance (MDR) in cancer, a major obstacle in chemotherapy. Understanding the SAR of compounds that can modulate P-gp activity is therefore of critical importance in the development of new and effective cancer therapies.

Introduction to this compound and its Mechanism of Action

This compound is a naturally occurring jatrophane diterpene isolated from the plant Euphorbia peplus L.[1]. It has been identified as a potent, non-competitive inhibitor of P-glycoprotein[2]. P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy[3][4]. By inhibiting P-gp, this compound and its analogues can restore the sensitivity of resistant cancer cells to conventional chemotherapy drugs[2]. The primary mechanism of action involves the direct binding of the molecule to P-gp, likely at an allosteric site, which inhibits its transport function[5]. This leads to an accumulation of cytotoxic drugs within the cancer cell, ultimately triggering apoptosis.

Structure-Activity Relationship (SAR) of this compound Analogues

The seminal work on this compound and its naturally occurring analogues (Pepluanins B-E and two other known compounds) laid the foundation for understanding the SAR of this class of P-gp inhibitors. The key determinants of activity are substitutions on the medium-sized ring, specifically at carbons 8, 9, 14, and 15[1].

Qualitative SAR of Pepluanin Analogues

The initial study by Valente et al. provided a clear qualitative assessment of the structural features essential for potent P-gp inhibition[1]. These findings are summarized in the table below.

| Substitution Position | Functional Group Modification | Effect on P-gp Inhibitory Activity |

| C-8 | Presence of a free hydroxyl group | Decreased activity |

| C-9 | Presence of an acetoxyl group | Increased activity |

| C-14 | Presence of a carbonyl group | Increased activity |

| C-15 | Presence of a free hydroxyl group | Increased activity |

Table 1: Qualitative Structure-Activity Relationship of this compound Analogues.[1]

This compound, the most potent of the series, possesses the optimal combination of these features, demonstrating at least a twofold greater inhibition of Pgp-mediated daunomycin transport than the well-known P-gp inhibitor, Cyclosporin A[1].

Quantitative Data of Jatrophane Diterpenes as P-gp Modulators

| Compound | Cell Line | Assay | EC50 / IC50 (nM) | Reference |

| Euphosorophane A | MCF-7/ADR | Doxorubicin resistance reversal | 92.68 ± 18.28 | [2] |

| Compound 19 | HepG2/ADR | Rho123 efflux | Potent modulator | [6] |

| Compound 25 | HepG2/ADR | Rho123 efflux | Potent modulator | [6] |

| Compound 26 | HepG2/ADR | Rho123 efflux | Potent modulator | [6] |

Table 2: Quantitative activity of selected jatrophane diterpenes as P-gp modulators.

Experimental Protocols

The evaluation of this compound analogues and other jatrophane diterpenes as P-gp inhibitors typically involves cell-based assays that measure the accumulation of a fluorescent P-gp substrate. Below are detailed methodologies for commonly employed experiments.

Cell Lines and Culture

-

P-gp Overexpressing Cells: Human cancer cell lines with acquired multidrug resistance, such as doxorubicin-resistant MCF-7 (MCF-7/ADR) breast cancer cells or K562/Dox leukemia cells, are commonly used. These cells exhibit high levels of P-gp expression.

-

Parental Sensitive Cells: The corresponding parental cell lines (e.g., MCF-7, K562) are used as a negative control to assess non-P-gp related cytotoxicity.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. The resistant cell lines are periodically cultured in the presence of a low concentration of the selecting drug (e.g., doxorubicin) to maintain P-gp expression.

Daunorubicin Accumulation Assay by Flow Cytometry

This assay quantitatively measures the ability of a test compound to inhibit the efflux of the fluorescent chemotherapeutic drug daunorubicin, a known P-gp substrate.

-

Cell Preparation: Harvest logarithmically growing cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

-

Incubation with Inhibitor: Aliquot the cell suspension into flow cytometry tubes. Add the this compound analogue or other test compounds at various concentrations. Include a positive control (e.g., verapamil or cyclosporin A) and a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.

-

Addition of Daunorubicin: Add daunorubicin to a final concentration of 5 µM to each tube and incubate for an additional 60 minutes at 37°C in the dark.

-

Washing: Stop the incubation by adding 2 mL of ice-cold phosphate-buffered saline (PBS). Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and repeat the wash step twice.

-

Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of PBS. Analyze the intracellular fluorescence of daunorubicin using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 575 nm.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The increase in MFI in the presence of the test compound compared to the vehicle control indicates P-gp inhibition. Calculate the reversal fold by dividing the MFI of the inhibitor-treated cells by the MFI of the vehicle-treated cells.

Rhodamine 123 Accumulation Assay

Rhodamine 123 is another fluorescent P-gp substrate that can be used to assess P-gp inhibition.

-

Cell Seeding: Seed P-gp overexpressing cells in a 96-well black-walled plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Incubation: Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include positive and vehicle controls.

-

Rhodamine 123 Addition: Add Rhodamine 123 to a final concentration of 5 µM and incubate for 90 minutes at 37°C.

-

Washing: Wash the cells three times with ice-cold PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the percentage of fluorescence accumulation relative to the control. Plot the fluorescence intensity against the compound concentration to determine the EC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in the study of this compound analogues.

The diagram above illustrates the mechanism of P-glycoprotein in conferring multidrug resistance. Chemotherapy drugs that enter the cancer cell can be bound by P-gp and actively transported out of the cell, preventing them from reaching their intracellular targets and inducing apoptosis. This compound analogues act as inhibitors of P-gp, blocking this efflux and thereby increasing the intracellular concentration of the chemotherapy drug, leading to cell death.

This flowchart outlines the typical experimental workflow for the discovery and structure-activity relationship analysis of natural products like this compound. The process begins with the extraction of compounds from the natural source, followed by bioassay-guided isolation to identify the active components. The structures of these compounds are then elucidated using spectroscopic techniques. This information is used to perform SAR analysis and may guide the synthesis of new analogues. All compounds are then subjected to biological testing to quantify their activity, leading to the identification of the key structural features responsible for their biological effects.

Conclusion and Future Directions

The study of this compound and its analogues has provided valuable insights into the design of potent P-glycoprotein inhibitors. The key structural motifs required for high activity have been identified, paving the way for the rational design and synthesis of novel jatrophane diterpene-based MDR modulators. Future research should focus on the total synthesis of this compound and a broader library of its analogues to further refine the SAR and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds. The development of such agents could lead to new therapeutic strategies to overcome multidrug resistance and improve the efficacy of cancer chemotherapy.

References

- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Pepluanin A: A Technical Guide to a Potent P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a significant subject of interest in the field of oncology and drug development due to its potent inhibitory activity against P-glycoprotein (P-gp).[1] P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells. By actively effluxing a broad spectrum of chemotherapeutic agents, P-gp reduces their intracellular concentration, thereby diminishing their cytotoxic efficacy. The development of effective P-gp inhibitors is a critical strategy to overcome MDR and enhance the therapeutic outcomes of cancer chemotherapy. This technical guide provides an in-depth overview of this compound as a P-gp inhibitor, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.

Quantitative Data on P-glycoprotein Inhibition

While specific IC50 values for this compound are not consistently reported in publicly available literature, its high potency has been demonstrated through comparative studies. The following tables summarize the available quantitative and semi-quantitative data regarding the P-gp inhibitory activity of this compound and related compounds.

Table 1: P-gp Inhibitory Potency of this compound

| Compound | Assay Type | Cell Line | Substrate | Potency | Reference |

| This compound | Daunomycin Efflux | K562/R7 (human leukemic cells) | Daunomycin | At least 2-fold more potent than Cyclosporin A | [1][2] |

Table 2: Structure-Activity Relationship (SAR) Insights for Jatrophane Diterpenes

| Structural Feature | Impact on P-gp Inhibitory Activity | Reference |

| Free hydroxyl group at C-3 | Generally important for activity | [2] |

| Substitution at C-5 with a large group | Decreases activity | [2] |

| Free hydroxyl at C-8 | Decreases activity | [1] |

| Carbonyl at C-14 | Increases activity | [1] |

| Acetoxyl at C-9 | Increases activity | [1] |

| Free hydroxyl at C-15 | Increases activity | [1] |

Mechanism of Action

This compound is believed to inhibit P-glycoprotein through direct interaction with the transporter, thereby blocking the efflux of P-gp substrates such as chemotherapeutic drugs. While the precise binding site and mode of inhibition (competitive, non-competitive, or allosteric) have not been definitively elucidated for this compound itself, studies on related jatrophane diterpenes suggest a direct binding to the transporter.[2] There is currently no evidence to suggest that this compound's mechanism of action involves the modulation of specific upstream signaling pathways that regulate P-gp expression or function.

Caption: Mechanism of P-gp inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize P-glycoprotein inhibitors like this compound.

Daunomycin Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate daunomycin from MDR cancer cells.

a. Cell Culture:

-

K562/R7 human leukemic cells, which overexpress P-gp, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

b. Efflux Inhibition Measurement:

-

Harvest cells in the exponential growth phase and wash them with fresh culture medium.

-

Resuspend the cells at a density of 1 x 10^6 cells/mL in culture medium.

-

Pre-incubate the cells with various concentrations of this compound (or a vehicle control) for 30 minutes at 37°C.

-

Add daunomycin to a final concentration of 5 µM and incubate for an additional 60 minutes at 37°C to allow for drug accumulation.

-

Centrifuge the cells at 400g for 5 minutes at 4°C and wash twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular daunomycin.

-

Resuspend the cell pellet in fresh, pre-warmed culture medium containing the respective concentrations of this compound or vehicle.

-

Incubate at 37°C to allow for drug efflux. Take aliquots at various time points (e.g., 0, 30, 60, 90 minutes).

-

Immediately centrifuge the aliquots at 4°C, wash with ice-cold PBS, and lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Measure the intracellular daunomycin fluorescence using a spectrofluorometer or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 590 nm, respectively.

-

Calculate the percentage of daunomycin efflux relative to the initial intracellular concentration (time 0).

-

Determine the concentration of this compound that causes 50% inhibition of daunomycin efflux (IC50).

Caption: Workflow for a Daunomycin Efflux Assay.

P-gp ATPase Activity Assay

This assay determines the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function. P-gp inhibitors can either stimulate or inhibit this activity.

a. Membrane Preparation:

-

Prepare membrane vesicles from P-gp-overexpressing cells (e.g., Sf9 insect cells infected with a baculovirus expressing human P-gp) or from MDR cancer cell lines.

-

Homogenize the cells in a hypotonic buffer and isolate the membrane fraction by differential centrifugation.

b. ATPase Assay Protocol:

-

The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP.

-

In a 96-well plate, add the P-gp-containing membrane vesicles to a reaction buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM dithiothreitol, and 10 mM MgCl2).

-

Add various concentrations of this compound (or a known P-gp substrate like verapamil as a positive control for stimulation, and sodium orthovanadate as a control for inhibition).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).

-

Add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate, zinc acetate, and ascorbic acid).

-

After color development, measure the absorbance at a specific wavelength (e.g., 800 nm).

-

The P-gp-specific ATPase activity is determined by subtracting the basal ATPase activity (in the absence of any stimulating agent) and the activity in the presence of a specific P-gp inhibitor like vanadate.

There is currently no specific data available in the public domain on the effect of this compound on P-gp ATPase activity.

Calcein-AM Accumulation Assay

This is another common functional assay to assess P-gp inhibition. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that is converted to the fluorescent, membrane-impermeable calcein by intracellular esterases. P-gp inhibition leads to increased intracellular accumulation of calcein.

a. Cell Preparation:

-

Seed P-gp-overexpressing cells (e.g., KB-V1 or MCF7/ADR) and their parental sensitive counterparts in a 96-well plate and allow them to adhere overnight.

b. Accumulation Assay:

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.

-

Add Calcein-AM to a final concentration of 0.5-1 µM and incubate for an additional 30-60 minutes at 37°C.

-

Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.

-

Lyse the cells and measure the intracellular calcein fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the fold-increase in calcein accumulation in the presence of the inhibitor compared to the vehicle control.

Conclusion and Future Directions

This compound stands out as a highly potent natural product inhibitor of P-glycoprotein. Its ability to reverse P-gp-mediated drug efflux at concentrations significantly lower than established modulators like cyclosporin A underscores its potential as a lead compound for the development of novel chemosensitizing agents. The available structure-activity relationship data for the jatrophane diterpene class provides a valuable framework for the rational design of even more potent and specific P-gp inhibitors.

Despite its promise, further research is imperative to fully characterize the pharmacological profile of this compound. Key areas for future investigation include:

-

Determination of a precise IC50 value for P-gp inhibition in various cancer cell lines.

-

Elucidation of its effect on P-gp's ATPase activity to better understand its mechanism of inhibition.

-

In-depth studies on its binding site and mode of interaction with P-glycoprotein.

-

Investigation of its potential off-target effects and in vivo efficacy and toxicity in preclinical animal models.

-

Exploration of potential upstream signaling pathways that may be modulated by this compound, although current evidence points towards a direct interaction with P-gp.

A comprehensive understanding of these aspects will be crucial for translating the promising in vitro activity of this compound into a clinically viable strategy for overcoming multidrug resistance in cancer.

References

A Technical Guide to Natural Product Modulators of Multidrug Resistance

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a paramount challenge in clinical oncology, significantly diminishing the efficacy of chemotherapeutic agents. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), which function as drug efflux pumps.[1][2][3][4] Natural products have emerged as a promising reservoir of MDR modulators, offering diverse chemical scaffolds and potentially lower toxicity compared to synthetic agents.[2][5][6] These compounds, including flavonoids, alkaloids, and terpenoids, can reverse MDR through various mechanisms, including direct inhibition of transporter efflux function, modulation of ATPase activity, and regulation of signaling pathways that control transporter expression.[1][3][5] This guide provides an in-depth overview of key natural product classes that modulate MDR, presents their quantitative efficacy, details essential experimental protocols for their evaluation, and visualizes the underlying molecular pathways and experimental workflows.

Natural Product Modulators of MDR: Quantitative Efficacy

The efficacy of natural products in reversing MDR is typically quantified by their ability to reduce the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in a resistant cell line. This is often expressed as the Reversal Fold (RF), calculated as the IC50 of the drug alone divided by the IC50 of the drug in the presence of the modulator.[7] The following tables summarize quantitative data for prominent natural product modulators.

Table 2.1: Flavonoids as MDR Modulators

| Flavonoid | Source | Cancer Cell Line | Target(s) | Chemotherapeutic Agent | Reversal Fold (RF) | Reference |

| Quercetin | Plants | MCF-7/DOX (Breast) | P-gp, HIF-1α | Doxorubicin | Not specified, re-sensitizes cells | [1] |

| Tangeretin | Citrus plants | LoVo/Dx (Colon) | P-gp | Doxorubicin | Not specified, sensitizes cells | [8] |

| Baicalein | Scutellaria baicalensis | AGS/5-FU (Gastric) | HIF-1α, Akt | 5-Fluorouracil | Not specified, re-sensitizes cells | [1] |

| Myricetin | Plants | MCF-7/ADR (Breast) | P-gp | Rhodamine 123 | Not specified, enhances accumulation | [9] |

| Taxifolin | Plants | P-gp overexpressing lines | P-gp | Paclitaxel | Not specified, resensitizes cells | [3] |

Table 2.2: Alkaloids as MDR Modulators

| Alkaloid | Source | Cancer Cell Line | Target(s) | Chemotherapeutic Agent | Reversal Fold (RF) | Reference |

| Berberine | Berberis species | K562/A02 (Leukemia) | P-gp | Adriamycin | 35.7 | |

| Tetrandrine | Stephania tetrandra | Osteosarcoma/Dox | P-gp | Doxorubicin | Not specified, inhibits P-gp expression | [5] |

| Piperine | Piper nigrum | MCF-7/DOX (Breast) | P-gp | Doxorubicin | 32.1 | |

| Lobeline | Lobelia inflata | HCT-8/VCR (Colon) | P-gp | Vincristine, 5-FU | Not specified, reverses resistance | |

| Chelidonine | Chelidonium majus | CEM/ADR5000 (Leukemia) | P-gp, MRP1, BCRP | Doxorubicin | Not specified, reverses resistance | [10] |

Table 2.3: Terpenoids as MDR Modulators

| Terpenoid | Source | Cell Line Model | Target(s) | Key Finding | Reference |

| Obacunone | Phellodendron amurense | MES-SA/DX5 (Uterine Sarcoma) | P-gp | ED50 = 0.028 µg/mL | [9][11] |

| Glycyrrhetic acid | Glycyrrhiza species | LLC-GA5-COL150 (P-gp transfected) | P-gp | IC50 < Verapamil | [11][12][13] |

| Abietic acid | Pine species | LLC-GA5-COL150 (P-gp transfected) | P-gp | IC50 < Verapamil | [11][12][13] |

| (R)-(+)-Citronellal | Cymbopogon species | LLC-GA5-COL150 (P-gp transfected) | P-gp | IC50 < Verapamil | [12][13] |

| Cucurbitacin I | Cucurbitaceae family | LLC-GA5-COL150 (P-gp transfected) | P-gp | IC50 < Verapamil | [12][13] |

Signaling Pathways and Mechanisms of Action

Natural products modulate MDR not only by direct interaction with ABC transporters but also by interfering with cellular signaling pathways that regulate their expression and function. Key pathways include PI3K/Akt/mTOR and NF-κB, which are often dysregulated in resistant cancer cells.[5] For example, curcumin has been shown to suppress NF-κB activity, while resveratrol can inhibit the PI3K/Akt/mTOR pathway, both leading to decreased P-gp expression.[5]

References

- 1. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural product modulators to overcome multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural products as multidrug resistance modulators in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Study on the Chemical Composition and Multidrug Resistance Reversal Activity of Euphorbia uralensis (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multidrug resistance reversal and apoptosis induction in human colon cancer cells by some flavonoids present in citrus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of multidrug resistance in cancer cells by chelidonine and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Inhibition of P-glycoprotein-mediated transport by terpenoids contained in herbal medicines and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Architecture of a Potent P-Glycoprotein Inhibitor: A Technical Guide to the Biosynthesis of Pepluanin A in Euphorbia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepluanin A, a jatrophane diterpenoid found in plants of the Euphorbia genus, has garnered significant interest for its potent inhibitory activity against P-glycoprotein (P-gp), a key protein implicated in multidrug resistance in cancer. Understanding the biosynthetic pathway of this complex molecule is crucial for developing sustainable production methods and for engineering novel, even more effective analogues. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps from the universal diterpene precursor to the final intricate structure. It includes a summary of quantitative data on related diterpenoids, detailed experimental protocols for their analysis, and visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction

The Euphorbiaceae family is a rich source of structurally diverse and biologically active diterpenoids.[1] Among these, the jatrophanes represent a significant class of compounds characterized by a 5/12-membered bicyclic carbon skeleton.[2] this compound, a member of this class, is distinguished by its potent P-glycoprotein inhibitory activity, making it a promising lead compound for overcoming multidrug resistance in chemotherapy.[1] The biosynthesis of this compound, like other jatrophanes, is a complex process involving a series of enzymatic reactions that build upon the general terpenoid pathway. This guide will delineate the proposed biosynthetic route to this compound, drawing upon the current understanding of jatrophane biosynthesis in Euphorbia.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through several key stages: the formation of the universal C20 precursor, the cyclization to the characteristic jatrophane backbone, a series of oxidative modifications, and finally, specific acylation and rearrangement steps.

Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)

The journey to this compound begins with the methylerythritol phosphate (MEP) pathway, which is active in the plastids of plant cells. This pathway synthesizes the five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Through a series of condensation reactions catalyzed by prenyltransferases, three molecules of IPP are added to one molecule of DMAPP to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Cyclization to the Jatrophane Core

The first committed step in the biosynthesis of many Euphorbia diterpenoids is the cyclization of GGPP to casbene, a reaction catalyzed by casbene synthase, a type of terpene cyclase.[3] Casbene serves as a crucial branch-point intermediate. The formation of the jatrophane skeleton from casbene is proposed to involve the opening of the cyclopropane ring, followed by a key intramolecular cyclization to form the characteristic 5/12-membered bicyclic system.[1] Another plausible route suggests that jatrophanes may be derived from lathyrane precursors through the opening of their cyclopropane ring.[1]

Oxidative Functionalization of the Jatrophane Skeleton

Following the formation of the basic jatrophane core, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the hydroxylation and epoxidation of the diterpene scaffold at various positions, creating a diverse array of intermediates. For this compound, specific hydroxyl groups are introduced, which will later serve as attachment points for acyl groups.

Acylation and Rearrangement to this compound

The final steps in the biosynthesis of this compound involve the specific acylation of the hydroxylated jatrophane intermediate. This is carried out by acyltransferases, likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of enzymes, which transfer acyl groups from acyl-CoA donors. The pepluane skeleton, from which this compound derives its name, is believed to be formed through further rearrangements of a jatrophane precursor.[1] This proposed rearrangement likely involves a transannular ring-closing reaction.[1]

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is currently limited, analysis of diterpenoid content in Euphorbia peplus, a known source of pepluanes, provides valuable context for the productivity of this pathway. The following table summarizes representative quantitative data for related diterpenoids found in Euphorbia species.

| Compound Class | Species | Tissue | Concentration Range (µg/g dry weight) | Analytical Method | Reference |

| Jatrophanes | Euphorbia peplus | Whole Plant | Varies | NMR Spectroscopy | [4] |

| Pepluanes | Euphorbia peplus | Whole Plant | Varies | NMR Spectroscopy | [4] |

| Ingenol Mebutate | Euphorbia peplus | Sap | High concentration | UHPLC-MS/MS | [3] |

| Tigliane Diterpenoids | Euphorbia fischeriana | Latex | 232 - 4319 | HPLC-DAD | [5] |

Experimental Protocols

The study of this compound biosynthesis requires robust experimental protocols for the isolation, identification, and characterization of intermediates and final products, as well as for the functional characterization of the enzymes involved.

General Protocol for Isolation and Purification of Jatrophane Diterpenoids from Euphorbia Latex

-

Latex Collection: Fresh latex is collected from Euphorbia plants and immediately extracted with a suitable organic solvent (e.g., methanol, ethanol, or acetone) to prevent enzymatic degradation.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between an aqueous phase and an immiscible organic solvent (e.g., n-hexane, dichloromethane, or ethyl acetate) to separate compounds based on polarity.

-

Chromatographic Separation: The organic phase is concentrated and subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: Initial separation is typically performed on silica gel or polyamide columns using a gradient of solvents with increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reverse-phase HPLC, often with diode-array detection (DAD) for monitoring.

-

-

Structural Elucidation: The structure of the purified compounds is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the carbon skeleton and relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition.

-

Caption: General workflow for isolation of jatrophanes.

General Protocol for Terpene Cyclase and Hydroxylase Enzyme Assays

-

Gene Cloning and Protein Expression: The candidate genes for terpene cyclases (e.g., casbene synthase) and CYP450s are cloned into an appropriate expression vector and expressed in a heterologous host system (e.g., E. coli or yeast).

-

Enzyme Preparation: The expressed enzymes are purified from the host cells using affinity chromatography.

-

Enzyme Assay:

-

Terpene Cyclase Assay: The purified cyclase is incubated with the substrate (GGPP) in a suitable buffer containing a divalent metal cofactor (e.g., Mg²⁺). The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Cytochrome P450 Hydroxylase Assay: The purified CYP450 is incubated with the terpene substrate (e.g., jatrophane core) in a buffer containing a P450 reductase and an NADPH regenerating system. The reaction products are extracted and analyzed by HPLC or LC-MS.

-

-

Product Identification: The enzymatic products are identified by comparing their mass spectra and retention times with those of authentic standards or by full structural elucidation if they are novel compounds.

Logical Relationships of Related Diterpenoid Skeletons

The biosynthesis of this compound is part of a larger network of diterpenoid biosynthesis in Euphorbia. The jatrophane skeleton is a key intermediate that can be further modified to produce other classes of diterpenoids, including the pepluanes and paralianes.

References

- 1. Two O-acyltransferases from the diterpene biosynthetic gene cluster of Euphorbia lathyris contribute to the structural diversity of medicinal macrocyclic diterpenoid esters biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Pepluanin A: A Technical Guide on its Botanical Source and Natural Abundance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepluanin A, a jatrophane diterpene, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the botanical source of this compound, its natural abundance, and detailed experimental protocols for its isolation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Botanical Source

This compound is a natural compound exclusively isolated from Euphorbia peplus L., a member of the Euphorbiaceae family[1][2]. Commonly known as petty spurge, this herbaceous plant is widespread and has a history of use in traditional medicine. The entire plant serves as the source material for the extraction and isolation of this compound and other related jatrophane diterpenes[2].

Natural Abundance

Quantitative data on the natural abundance of this compound in Euphorbia peplus is limited. The seminal work by Corea et al. (2004) reported the isolation of 10.1 mg of this compound. However, the initial quantity of plant material used for this isolation was not specified in the accessible literature, precluding the calculation of a precise yield percentage. Further studies involving quantitative analysis are required to establish a definitive range of natural abundance for this compound in its botanical source.

| Compound | Plant Source | Part Used | Reported Yield | Reference |

| This compound | Euphorbia peplus L. | Whole Plant | 10.1 mg (starting plant mass not specified) | Corea, G. et al., 2004 |

Experimental Protocols: Isolation of Jatrophane Diterpenes from Euphorbia peplus

The following is a generalized experimental protocol for the extraction and isolation of jatrophane diterpenes, including this compound, from Euphorbia peplus. This protocol is based on methodologies reported for the isolation of similar compounds from the same plant source.

Extraction

-

Plant Material Preparation : Air-dry the whole plants of Euphorbia peplus.

-

Grinding : Powder the dried plant material to increase the surface area for extraction.

-

Maceration :

-

Soak the powdered plant material in methanol at room temperature. A common ratio is a large volume of solvent to the plant material (e.g., 900 L of methanol for 150 kg of plant powder).

-

Allow the mixture to macerate for an extended period, typically performing the extraction multiple times (e.g., three times) to ensure exhaustive extraction.

-

-

Concentration :

-

Combine the methanolic extracts.

-

Concentrate the extract under reduced pressure to obtain a crude extract.

-

Fractionation and Purification

-

Silica Gel Column Chromatography (Initial Fractionation) :

-

Apply the crude extract to a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and ethyl acetate.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

-

Further Chromatographic Separations :

-

Combine fractions containing compounds of interest based on their TLC profiles.

-

Subject these combined fractions to further chromatographic separations. This may involve multiple steps using different stationary and mobile phases to progressively purify the target compounds. Techniques often employed include:

-

Medium Pressure Liquid Chromatography (MPLC) on reversed-phase columns (e.g., C18).

-

Sephadex LH-20 Column Chromatography : This is particularly useful for separating compounds based on their size and polarity.

-